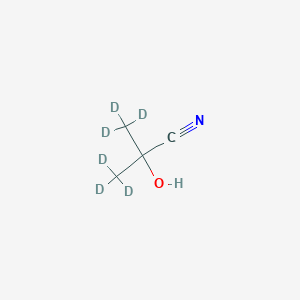

2-Cyano-2-propanol-1,1,1,3,3,3-d6

概述

描述

2-Cyano-2-propanol-1,1,1,3,3,3-d6 is a deuterated compound with the molecular formula C₄HD₆NO and a molecular weight of 91.14 g/mol . This compound is often used in organic synthesis and research due to its unique properties, including the presence of deuterium atoms, which can be useful in various analytical and mechanistic studies .

准备方法

Synthetic Routes and Reaction Conditions

2-Cyano-2-propanol-1,1,1,3,3,3-d6 can be synthesized through the reaction of acetone-d6 with hydrogen cyanide . The reaction typically involves the following steps:

Preparation of Acetone-d6: Acetone-d6 is synthesized by the deuteration of acetone using deuterium oxide (D₂O).

Reaction with Hydrogen Cyanide: Acetone-d6 is then reacted with hydrogen cyanide (HCN) under controlled conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-Cyano-2-propanol-1,1,1,3,3,3-d6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Applications in Organic Synthesis

2-Cyano-2-propanol-1,1,1,3,3,3-d6 serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Isotopomers : The compound is used in the preparation of isotopomers of isopropylformate and other derivatives. This is particularly valuable in studies requiring isotopic labeling for tracing mechanisms or pathways in chemical reactions .

- Preparation of Methyl Methacrylate : It is utilized as an intermediate in the production of methyl methacrylate, which is essential for manufacturing polymers and resins .

- Production of Azobisisobutyronitrile (AIBN) : AIBN is a common initiator used in radical polymerization processes. The deuterated form enhances the understanding of reaction mechanisms through NMR spectroscopy .

Pharmaceutical Applications

In pharmaceuticals, this compound is instrumental due to its role in synthesizing active pharmaceutical ingredients (APIs). Its applications include:

- Drug Development : The compound's isotopic labeling allows researchers to track drug metabolism and distribution within biological systems. This is crucial for pharmacokinetic studies .

- Analytical Chemistry : The use of deuterated compounds like 2-Cyano-2-propanol enhances the resolution and sensitivity of analytical techniques such as NMR spectroscopy. This aids in the structural elucidation of complex molecules .

Case Study 1: Mechanistic Studies Using NMR

A study published in Organic Letters demonstrated the utility of this compound in mechanistic investigations of nucleophilic addition reactions. By employing NMR spectroscopy with this deuterated compound, researchers were able to observe reaction intermediates more clearly due to the reduced background noise from hydrogen atoms .

Case Study 2: Synthesis Pathway Optimization

In a research project focused on optimizing synthetic pathways for methyl methacrylate production, the incorporation of this compound allowed for improved yields and selectivity. The study highlighted how the isotopic label facilitated better tracking of reaction progress and by-products during the synthesis process .

作用机制

The mechanism of action of 2-Cyano-2-propanol-1,1,1,3,3,3-d6 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and reagents used .

相似化合物的比较

Similar Compounds

2-Cyano-2-propanol: The non-deuterated analog of 2-Cyano-2-propanol-1,1,1,3,3,3-d6.

Acetone-d6: A deuterated solvent used in NMR spectroscopy.

Hydrogen Cyanide: A precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and mechanistic studies. The deuterium labeling allows for precise tracking and analysis in various research applications, making it a valuable compound in scientific investigations .

生物活性

2-Cyano-2-propanol-1,1,1,3,3,3-d6 (also referred to as CNPROT-d6) is a deuterated derivative of 2-cyano-2-propanol. Its unique isotopic labeling allows researchers to track its biological behavior and interactions more effectively than its non-deuterated counterpart. This article explores the biological activity of CNPROT-d6, focusing on its toxicity profile, metabolic pathways, and applications in pharmacokinetic and toxicological studies.

- Molecular Formula : C4H7D6NO

- Molecular Weight : Approximately 91.14 g/mol

- Physical State : Colorless to light yellow liquid

- Melting Point : -19 °C

- Boiling Point : ~95 °C

- Solubility : Highly soluble in water, alcohol, and ether

Toxicity Profile

The biological activity of CNPROT-d6 is significantly influenced by its toxicity. The compound exhibits acute toxicity with an oral LD50 of approximately 19.3 mg/kg in rats, indicating a high level of lethality upon exposure. Its toxicity primarily affects the respiratory and digestive systems. Immediate medical intervention is critical in cases of exposure due to the compound's rapid lethality in vapor form.

Metabolism and Pharmacokinetics

CNPROT-d6 is utilized extensively in metabolism studies to elucidate how the body absorbs and processes this compound. The deuterium labeling allows for precise tracking using mass spectrometry techniques. This isotopic substitution helps researchers identify potential metabolites formed during the metabolic processes.

Key Metabolic Pathways

The metabolic pathways involving CNPROT-d6 include:

- Absorption : Rapid absorption into biological systems.

- Distribution : Distribution across various tissues and fluids.

- Metabolism : Conversion into various metabolites through enzymatic reactions.

- Excretion : Elimination from the body through urine and feces.

Applications in Research

CNPROT-d6 serves multiple roles in scientific research:

1. Toxicology Studies

The use of deuterated compounds like CNPROT-d6 in toxicology offers advantages over non-labeled counterparts. For instance:

- Reduced Safety Concerns : As a non-radioactive isotope, it avoids the safety issues associated with radioactive tracers.

- Minimal Biological Interference : Its presence causes less disruption in biological systems, yielding more accurate data on toxicological effects.

2. Pharmacokinetic Studies

In pharmacokinetics, CNPROT-d6 aids in understanding the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs or xenobiotics that share similar characteristics with CNPROT. By comparing levels of CNPROT and CNPROT-d6 in biological samples, researchers can gain insights into drug behavior and efficacy.

Case Studies

Several studies have highlighted the significance of CNPROT-d6:

Study 1: Metabolic Pathway Elucidation

A recent study utilized CNPROT-d6 to track metabolic pathways in liver tissues. The findings revealed distinct metabolic routes leading to various metabolites that could be implicated in both therapeutic effects and toxicity.

Study 2: Radical Activity Investigation

Research demonstrated the formation of 2-cyano-2-propoxy radicals during oxidative stress conditions involving AIBN (azobisisobutyronitrile). The study confirmed that these radicals play a role in the degradation of pharmaceutical compounds under specific solvent conditions .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of CNPROT-d6 compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Cyano-2-propanol | C4H7NO | Non-deuterated version; widely used as an intermediate |

| Acetone Cyanohydrin | C4H7NO | Precursor for various chemical syntheses; less toxic |

| Methyl Methacrylate | C5H8O2 | Polymer precursor; lacks cyano functionality |

| Hydrocyanic Acid | HCN | Highly toxic; precursor for cyanohydrins |

属性

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFMGBPGAXYFAR-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440604 | |

| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40662-43-9 | |

| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。